The synthesis of 4-Chloro-2-nitro-N-phenylaniline typically involves a nucleophilic substitution reaction between aniline and 2,5-dichloronitrobenzene. The general procedure is as follows:
In industrial settings, batch reactions under controlled temperature and pH conditions are preferred to optimize yield and purity.
The molecular structure of 4-Chloro-2-nitro-N-phenylaniline can be described as follows:
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
.4-Chloro-2-nitro-N-phenylaniline participates in several important chemical reactions:
The mechanism of action for 4-Chloro-2-nitro-N-phenylaniline largely depends on its interactions in biological systems or during chemical reactions:
The physical and chemical properties of 4-Chloro-2-nitro-N-phenylaniline include:
4-Chloro-2-nitro-N-phenylaniline has diverse applications across several scientific fields:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: